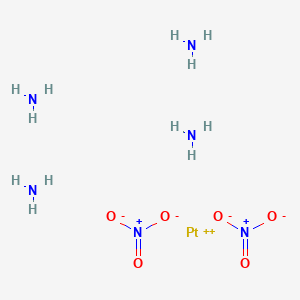
2-(Phenylamino)acetonitrile
Overview
Description
2-(Phenylamino)acetonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by the presence of a phenyl group attached to an amino group, which is further connected to an acetonitrile group
Mechanism of Action
Target of Action
It is known that this compound is a precursor of α-amino acids and pharmacologically useful compounds .
Mode of Action
The mode of action of 2-(Phenylamino)acetonitrile involves its participation in the Strecker reaction . This reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids . The Strecker reaction is potentially useful for syntheses of amino acids and other bioactive compounds .
Biochemical Pathways
The Strecker reaction, in which this compound participates, is a key biochemical pathway . This reaction involves the synthesis of α-aminonitriles from diverse amines, aldehydes, and TMSCN . These α-aminonitriles can then be used to synthesize complex biologically active molecules .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.91 cm/s .
Result of Action
The result of the action of this compound is the production of α-aminonitriles . These compounds are precursors of α-amino acids and can be used in the synthesis of complex biologically active molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as hazardous according to its Safety Data Sheet, with warnings for oral toxicity, eye damage, and potential harm to aquatic life . Therefore, its handling and disposal must be done in accordance with applicable laws and regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)acetonitrile can be synthesized through several methods. One common approach involves the reaction of aniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. Catalysts such as phase transfer catalysts may also be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of benzonitrile and benzamide.
Reduction: Formation of phenylethylamine.
Substitution: Formation of substituted phenylamino derivatives.
Scientific Research Applications
2-(Phenylamino)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(Perfluorophenyl)-2-(phenylamino)acetonitrile: This compound has similar structural features but includes a perfluorophenyl group, which imparts different chemical properties.
Aminoacetonitrile: This compound lacks the phenyl group and exhibits different reactivity and applications.
Uniqueness: 2-(Phenylamino)acetonitrile is unique due to the presence of both the phenyl and amino groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-anilinoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXCEFLQAYFJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184175 | |
| Record name | Acetonitrile, anilino- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-97-0 | |
| Record name | 2-(Phenylamino)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilinoacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilinoacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetonitrile, anilino- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilinoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILINOACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBN69BE6X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different polymorphic forms of 2-(phenylamino)acetonitrile and how do their structures differ?
A: Research has identified four distinct polymorphs of this compound. [] These include a rare kryptoracemate and three racemic crystal forms. The key structural difference lies in their molecular conformation and packing arrangements within the crystal lattice. The kryptoracemate and two of the racemic polymorphs exhibit conformational flexibility, featuring multiple independent molecules with varying conformations within the unit cell. In contrast, the fourth polymorph displays a more typical crystal structure, with a single molecule occupying the asymmetric unit. Interestingly, different crystal forms can co-exist within the same crystallization batch. []
Q2: Can this compound act as a ligand in metal complex formation?
A: Yes, this compound and its derivative, 2-phenyl-2-(p-tolylamino)acetonitrile, have been successfully employed as bidentate ligands in the synthesis of metal complexes. [] Studies have demonstrated their ability to coordinate with various metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). The resulting metal complexes, characterized using techniques like elemental analysis, spectroscopy, and magnetic susceptibility measurements, suggest an octahedral geometry around the metal centers. []
Q3: Are there any known catalytic applications of halloysite nanotubes involving this compound?
A: While there isn't specific research on this compound, studies highlight the effectiveness of natural halloysite nanotubes as catalysts in the Strecker reaction, a crucial pathway for synthesizing α-amino nitriles. [] This suggests potential applications for halloysite nanotubes in reactions involving this compound or similar compounds. Further investigation is needed to explore the specific reactivity and potential catalytic roles in such reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)


![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)






![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
